7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
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Overview
Description
7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a bromine atom and a methyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 2,3-dibromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as kinases or receptors. The bromine atom and the pyrazolopyridine core play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1H-pyrazolo[4,3-c]pyridine
- 3-Methyl-1H-pyrazolo[4,3-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C7H6BrN3O |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
7-bromo-3-methyl-2,5-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C7H6BrN3O/c1-3-5-6(11-10-3)4(8)2-9-7(5)12/h2H,1H3,(H,9,12)(H,10,11) |
InChI Key |
YGJZWUXJSMCITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=CNC2=O)Br |
Origin of Product |
United States |
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